Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]-
Overview
Description
. It is a derivative of benzoic acid, featuring a carboxycarbonyl group attached to a 2,3-dimethylphenyl moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from benzoic acid
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the carboxycarbonyl group to a different functional group.
Substitution: Substitution reactions can occur at different positions on the benzene ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated benzoic acids and other substituted benzoic acids.
Scientific Research Applications
Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- exerts its effects involves its interaction with specific molecular targets and pathways. The carboxycarbonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The 2,3-dimethylphenyl group may influence the compound's binding affinity and specificity to certain enzymes or receptors.
Comparison with Similar Compounds
Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- can be compared with other similar compounds such as:
Benzoic acid: The parent compound without additional functional groups.
2-(Carboxycarbonyl)benzoic acid: A closely related compound with a similar structure but different substituents.
2,3-Dimethylbenzoic acid: A compound with a similar phenyl group but lacking the carboxycarbonyl group.
Uniqueness: The presence of both the carboxycarbonyl group and the 2,3-dimethylphenyl group makes this compound unique, providing distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2,3-dimethyl-N-oxaloanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10-6-5-9-13(11(10)2)18(15(19)17(22)23)14-8-4-3-7-12(14)16(20)21/h3-9H,1-2H3,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLAECLFZXWEMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C2=CC=CC=C2C(=O)O)C(=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431527 | |
Record name | Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1618-52-6 | |
Record name | Benzoic acid, 2-[(carboxycarbonyl)(2,3-dimethylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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